Welcome to the BenchChem Online Store!
molecular formula C16H14N2O2 B8787801 Benzyl 1h-indol-5-ylcarbamate CAS No. 6964-97-2

Benzyl 1h-indol-5-ylcarbamate

Cat. No. B8787801
M. Wt: 266.29 g/mol
InChI Key: KPYMUJUAWXIUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05300506

Procedure details

To a solution of 5-aminoindole (10.0 g, 76 mmol) and triethylamine (7.67 g, 76 mmol) in acetonitrile (400 mL) at 0° C. was added dropwise a solution of carboxybenzyloxychloride (12.93 g, 75.8 mmol) in acetonitrile (80 mL). After the addition was complete the reaction was allowed to warm to 23° C. and stand for 60 h. The solvent was removed in vacuo and the residue treated with water containing Na2CO3 (76 mmol). The mixture was extracted with four portions of CH2Cl2. The combined organic extracts were washed with a saturated NaCl solution, dried with K2CO3, filtered, and concentrated in vacuo. SiIica gel chromatography (4:1 to 1:1 hexane:ethyl acetate gradient) of the concentrate afforded phenylmethyl-(1H-indol-5-yl)carbamate (5.11 g, 25%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.67 g
Type
reactant
Reaction Step One
Name
carboxybenzyloxychloride
Quantity
12.93 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
76 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.C(N(CC)CC)C.C([CH:21]([O:28]Cl)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)(O)=O.[C:30]([O-])([O-])=[O:31].[Na+].[Na+]>C(#N)C>[C:22]1([CH2:21][O:28][C:30](=[O:31])[NH:1][C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][CH:6]=[CH:5]3)[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=C2C=CNC2=CC1
Name
Quantity
7.67 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
carboxybenzyloxychloride
Quantity
12.93 g
Type
reactant
Smiles
C(=O)(O)C(C1=CC=CC=C1)OCl
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
76 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with four portions of CH2Cl2
WASH
Type
WASH
Details
The combined organic extracts were washed with a saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with K2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)COC(NC=1C=C2C=CNC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.11 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.